molecular formula C15H25BClNO2 B14072861 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride

Cat. No.: B14072861
M. Wt: 297.6 g/mol
InChI Key: WICLMBHMSBYTSI-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a p-tolyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride typically involves the reaction of p-tolyl ethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where the boron-containing group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenylethan-1-amine hydrochloride
  • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(m-tolyl)ethan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C15H25BClNO2

Molecular Weight

297.6 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C15H24BNO2.ClH/c1-11-6-8-12(9-7-11)10-13(17)16-18-14(2,3)15(4,5)19-16;/h6-9,13H,10,17H2,1-5H3;1H

InChI Key

WICLMBHMSBYTSI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)C)N.Cl

Origin of Product

United States

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